CB2 Binding Affinity Advantage
In a head-to-head radioligand displacement assay using [³H]CP 55,940 on HEK293 membranes expressing human CB2 receptors, this compound (Compound 4) exhibited a Ki of 0.2 µM (pKi = 6.6; 95% CI: 6.3–6.9). This represents a 4-fold higher affinity than Compound 3 (Ki = 0.8 µM), 5.5-fold higher than Compound 2 (Ki = 1.1 µM), and 11.5-fold higher than Compound 1 (Ki = 2.3 µM), all tested under identical assay conditions [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) by [³H]CP 55,940 displacement |
|---|---|
| Target Compound Data | Ki = 0.2 µM; pKi = 6.6 (95% CI: 6.3–6.9) |
| Comparator Or Baseline | Compound 1: Ki = 2.3 µM; Compound 2: Ki = 1.1 µM; Compound 3: Ki = 0.8 µM |
| Quantified Difference | 4-fold better than Compound 3; 5.5-fold better than Compound 2; 11.5-fold better than Compound 1 |
| Conditions | HEK293 membranes expressing human CB2 receptor; [³H]CP 55,940 tracer at 1.5 nM |
Why This Matters
Higher CB2 binding affinity at lower concentrations enables more efficient target engagement, potentially reducing the required dosing and minimizing off-target interactions in downstream in vivo studies.
- [1] Ogawa G, Tius MA, Zhou H, et al. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening. SLAS Discov. 2018;23(4):375–383. doi:10.1177/2472555217748403. PMC6219460. Table 3. View Source
